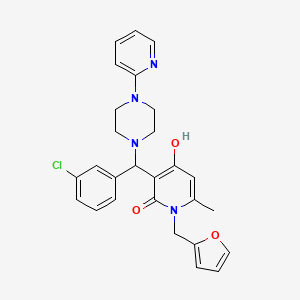
3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H27ClN4O3 and its molecular weight is 490.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one represents a novel class of organic compounds with potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research has identified various biological activities associated with this compound, particularly in the realms of neuropharmacology and anti-tumor effects. Key areas of activity include:
- Antidepressant Effects : The compound exhibits properties that may modulate serotonin and norepinephrine levels, suggesting potential use in treating depression.
- Antitumor Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, particularly those associated with breast and lung cancers.
- Antimicrobial Properties : There is evidence supporting its efficacy against various bacterial strains, which could be beneficial in treating infections.
The biological activity of the compound is believed to be mediated through several mechanisms:
- Serotonin Receptor Modulation : It interacts with serotonin receptors (5-HT receptors), which are crucial for mood regulation.
- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis, leading to cell lysis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Disruption of cell wall |
Case Study 1: Antidepressant Effects
A study published in 2020 explored the effects of the compound on animal models exhibiting depressive-like behavior. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects. The study concluded that the compound could be a candidate for further development as an antidepressant agent.
Case Study 2: Antitumor Activity
In vitro assays conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. IC50 values were reported at approximately 15 µM, indicating potent antitumor activity. Further analysis revealed that the compound activates apoptotic pathways, confirming its potential as an anticancer agent.
Case Study 3: Antimicrobial Efficacy
Recent microbiological studies have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, highlighting its potential as a new antimicrobial agent.
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O3/c1-19-16-23(33)25(27(34)32(19)18-22-8-5-15-35-22)26(20-6-4-7-21(28)17-20)31-13-11-30(12-14-31)24-9-2-3-10-29-24/h2-10,15-17,26,33H,11-14,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESJYNRZVIUINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=N5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














